molecular formula C10H11NO2 B105125 Benzyl vinylcarbamate CAS No. 84713-20-2

Benzyl vinylcarbamate

Cat. No.: B105125
CAS No.: 84713-20-2
M. Wt: 177.2 g/mol
InChI Key: YGBQZFPEMRCQRY-UHFFFAOYSA-N
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Description

Benzyl vinylcarbamate is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of both vinyl and benzyl groups in its structure. This compound is used as a reagent in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl vinylcarbamate can be synthesized through the Curtius rearrangement of acryloyl azide. The process involves the following steps:

    Synthesis of Acryloyl Azide: Sodium azide is reacted with acryloyl chloride in the presence of a phase transfer catalyst, such as methyltrialkylammonium chloride, in a biphasic system of water and toluene. The reaction is carried out at low temperatures (0-5°C) to form acryloyl azide.

    Formation of Vinyl Isocyanate: The acryloyl azide undergoes Curtius rearrangement to form vinyl isocyanate.

    Reaction with Benzyl Alcohol: The vinyl isocyanate is then codistilled with a solvent like toluene into benzyl alcohol containing a catalyst (triethylamine) and an inhibitor (phenothiazine).

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl vinylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alkylation: Reagents such as alkyl halides and bases like sodium hydride are commonly used.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used under controlled conditions.

Major Products:

    Alkylation Products: Functionalized amides and carbamates.

    Polymerization Products: Polyvinyl amine derivatives.

Mechanism of Action

The mechanism of action of benzyl vinylcarbamate involves its ability to undergo alkylation and polymerization reactions. The vinyl group allows for polymerization, while the benzyl group provides stability and reactivity in substitution reactions. These properties make it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

  • Methyl Vinylcarbamate
  • Ethyl Vinylcarbamate
  • Phenyl Vinylcarbamate

Comparison: Benzyl vinylcarbamate is unique due to its benzyl group, which provides additional stability and reactivity compared to other vinylcarbamates. This makes it particularly useful in the synthesis of complex molecules and polymers.

Properties

IUPAC Name

benzyl N-ethenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBQZFPEMRCQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448747
Record name benzyl vinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84713-20-2
Record name benzyl vinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-ethenylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 500 mL single neck flask were placed benzyl alcohol (76.5 mL, 792 mmol), hydroquinone (3.05 g, 27.7 mmol), pyridine (3 mL, 27.7 mmol) and the mixture was stirred at 100° C. while treated with the toluene solution of 1-aza-1-diazobuta-1,3-dien-2-one (200 mL) dropwise. The mixture was stirred at 110° C. for 30 minutes and at RT for 12 hours. The reaction mixture was concentrated and the resulting crude oil was distilled under reduced pressure (0.4 mm Hg) to provide the intermediate title compound, (phenylmethoxy)-N-vinylcarboxamide, (43.1 g, 45%) as a pure oil (came out at 110-115° C.) which solidified upon sitting at RT. Electron spray M.S. 178 (M*+H) Analysis for C10H11NO2:
Quantity
76.5 mL
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-aza-1-diazobuta-1,3-dien-2-one
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Benzyl vinylcarbamate a valuable reagent in organic synthesis?

A1: this compound serves as a versatile building block for synthesizing various complex molecules. Its utility stems from its ability to participate in a range of reactions, including:

    Q2: Can you provide an example of how this compound has been used to synthesize a complex molecule?

    A2: A study demonstrated the use of this compound in the synthesis of a relay compound for (±)-thienamycin, a potent antibiotic. [] The researchers utilized a palladium-catalyzed carboacylation reaction between this compound and sodium benzyl acetoacetate, followed by a carbonylation step, to construct a highly functionalized β-amido ester. This intermediate was then elaborated using conventional synthetic methods to afford the desired relay compound. This example highlights the potential of this compound as a valuable tool in the synthesis of complex molecules, particularly those with potential therapeutic applications.

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